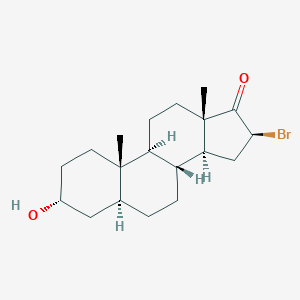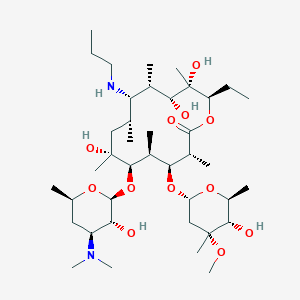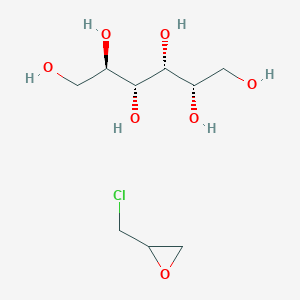
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a chemical compound that has been widely used in scientific research. It is a nitrogen-containing compound that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of cyanamide is not fully understood. However, it is believed that it acts as an inhibitor of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. This inhibition leads to an accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea and vomiting. Cyanamide has also been shown to have antitumor properties.
Efectos Bioquímicos Y Fisiológicos
Cyanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the level of blood glucose in diabetic animals by inhibiting the activity of glucose-6-phosphatase. It has also been shown to reduce the level of cholesterol in the blood by inhibiting the activity of HMG-CoA reductase. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanamide has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also readily available and relatively inexpensive. However, it has several limitations. It is highly reactive and can react with a wide range of compounds, making it difficult to use in certain experiments. Additionally, it is toxic and must be handled with care.
Direcciones Futuras
There are several future directions for the use of cyanamide in scientific research. It has been suggested that cyanamide could be used as a therapeutic agent for the treatment of diabetes and hyperlipidemia. It has also been suggested that it could be used as a catalyst in various chemical reactions. Additionally, there is ongoing research into the antitumor properties of cyanamide and its potential use in cancer therapy.
Conclusion:
In conclusion, cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a nitrogen-containing compound that has been widely used in scientific research. It has been synthesized through various methods and has been shown to have unique properties. It has been used as a starting material for the synthesis of various compounds, as a catalyst in various chemical reactions, and has been shown to have antitumor properties. While it has several advantages for lab experiments, it also has several limitations and must be handled with care. There are several future directions for the use of cyanamide in scientific research, including its potential use as a therapeutic agent for the treatment of diabetes and hyperlipidemia, as a catalyst in various chemical reactions, and in cancer therapy.
Métodos De Síntesis
Cyanamide can be synthesized through various methods including the reaction of dicyandiamide with acid, the reaction of calcium cyanamide with sulfuric acid, and the reaction of urea with calcium cyanamide. However, the most common method of synthesis involves the reaction of calcium cyanamide with sulfuric acid. This method produces a high yield of cyanamide and is relatively easy to perform.
Aplicaciones Científicas De Investigación
Cyanamide has been used extensively in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used as a catalyst in various chemical reactions.
Propiedades
Número CAS |
119283-95-3 |
|---|---|
Nombre del producto |
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) |
Fórmula molecular |
C10H9N3OS |
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
(6-ethoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3OS/c1-2-14-7-3-4-8-9(5-7)15-10(13-8)12-6-11/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
GNVBNJXZJUFYPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
Sinónimos |
Cyanamide, (6-ethoxy-2-benzothiazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)


![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)






